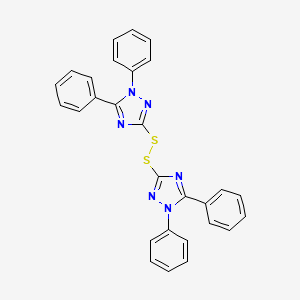
3,3'-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) is a compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) typically involves the formation of the triazole ring followed by the introduction of the disulfide linkage. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition, to form the triazole ring. The disulfide linkage can be introduced through the oxidation of thiol groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cycloaddition reactions using continuous flow reactors to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency of the cycloaddition reaction .
化学反应分析
Types of Reactions
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide linkage can be reduced to form thiols.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted triazoles with various functional groups.
科学研究应用
3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) involves its interaction with various molecular targets. The disulfide linkage can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions. The triazole rings can also interact with nucleic acids or other biomolecules, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
- 3,3’-Disulfanediylbis(1-propanamine) Dihydrochloride
- 3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide)
Comparison
Compared to similar compounds, 3,3’-Disulfanediylbis(1,5-diphenyl-1H-1,2,4-triazole) is unique due to the presence of the diphenyl groups attached to the triazole rings. This structural feature can enhance its stability and increase its potential interactions with biological targets. Additionally, the disulfide linkage provides a unique reactive site that can be exploited in various chemical and biological applications .
属性
CAS 编号 |
61199-39-1 |
|---|---|
分子式 |
C28H20N6S2 |
分子量 |
504.6 g/mol |
IUPAC 名称 |
3-[(1,5-diphenyl-1,2,4-triazol-3-yl)disulfanyl]-1,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C28H20N6S2/c1-5-13-21(14-6-1)25-29-27(31-33(25)23-17-9-3-10-18-23)35-36-28-30-26(22-15-7-2-8-16-22)34(32-28)24-19-11-4-12-20-24/h1-20H |
InChI 键 |
REVFKJQSVMRWRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)SSC4=NN(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

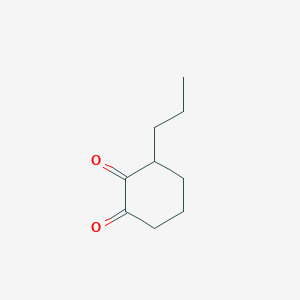
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
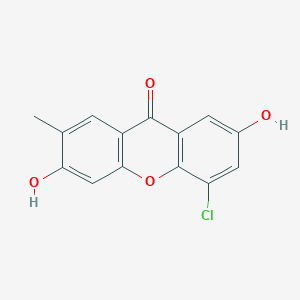

![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
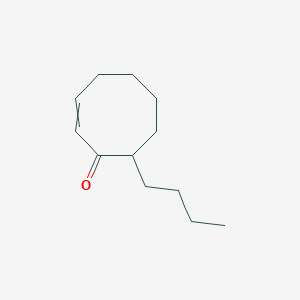
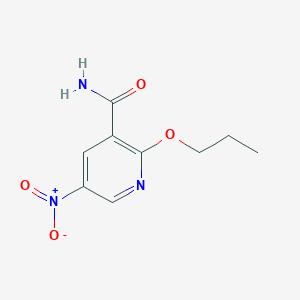
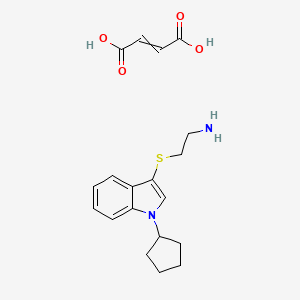
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
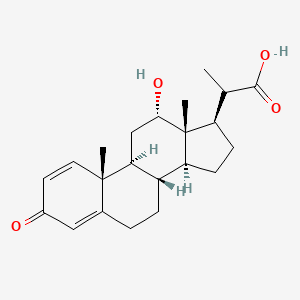
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
